1,1'-[(3-Bromophenyl)methylene]dipiperidine
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Overview
Description
1,1’-[(3-Bromophenyl)methylene]dipiperidine is an organic compound that features a bromophenyl group attached to a methylene bridge, which is further connected to two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Bromophenyl)methylene]dipiperidine typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzaldehyde, is reacted with piperidine in the presence of a suitable catalyst to form the intermediate 3-bromophenylmethylene.
Coupling with Piperidine: The intermediate is then coupled with another equivalent of piperidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3-Bromophenyl)methylene]dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,1’-[(3-Bromophenyl)methylene]dipiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[(3-Bromophenyl)methylene]dipiperidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine rings may interact with amino acid side chains through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(3-Chlorophenyl)methylene]dipiperidine: Similar structure but with a chlorine atom instead of bromine.
1,1’-[(3-Fluorophenyl)methylene]dipiperidine: Contains a fluorine atom in place of bromine.
1,1’-[(3-Methylphenyl)methylene]dipiperidine: Features a methyl group instead of bromine.
Uniqueness
1,1’-[(3-Bromophenyl)methylene]dipiperidine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine.
Properties
CAS No. |
61456-63-1 |
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Molecular Formula |
C17H25BrN2 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C17H25BrN2/c18-16-9-7-8-15(14-16)17(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h7-9,14,17H,1-6,10-13H2 |
InChI Key |
HDUIGTSGSCAGFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)Br)N3CCCCC3 |
Origin of Product |
United States |
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